molecular formula C18H14N2O5 B1254557 Melanocin A

Melanocin A

Cat. No. B1254557
M. Wt: 338.3 g/mol
InChI Key: VDPHYDSLIYDKAP-LSMSNJBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocin A is a natural product found in Penicillium miczynskii with data available.

Scientific Research Applications

Melanin Synthesis Inhibition

Melanocin A, an isocyanide compound isolated from Eupenicillium shearii, has been identified as a potent inhibitor of melanin synthesis. It has demonstrated significant activity in inhibiting mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells, as well as inhibiting the growth of Streptomyces bikiniensis. These properties suggest its potential application in conditions related to melanin overproduction (Kim et al., 2003).

UV Radiation Protection

Research on Melanocin A has also explored its efficacy in preventing UV radiation-induced skin aging. In studies using hairless mice and human keratinocyte cell lines, Melanocin A effectively suppressed UV-induced matrix metalloproteinase (MMP) expression, which plays a key role in skin aging processes. This suggests its potential as a therapeutic agent for combating the harmful effects of UV radiation on skin (Park et al., 2006).

Antioxidant Activity

Melanocins A, B, and C, including Melanocin A, have shown potent antioxidant activity. Their ability to scavenge DPPH radical and superoxide anion radical highlights their potential as natural antioxidants in various applications, possibly including skincare and anti-aging products (Kim et al., 2003).

properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

N-[(1Z,3Z)-3-cyano-1,4-bis(3,4-dihydroxyphenyl)buta-1,3-dien-2-yl]formamide

InChI

InChI=1S/C18H14N2O5/c19-9-13(5-11-1-3-15(22)17(24)7-11)14(20-10-21)6-12-2-4-16(23)18(25)8-12/h1-8,10,22-25H,(H,20,21)/b13-5+,14-6-

InChI Key

VDPHYDSLIYDKAP-LSMSNJBFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O

synonyms

melanocin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melanocin A
Reactant of Route 2
Melanocin A
Reactant of Route 3
Melanocin A
Reactant of Route 4
Melanocin A
Reactant of Route 5
Melanocin A
Reactant of Route 6
Melanocin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.